3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one is a heterocyclic compound that features a bromine atom and an oxepine ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of brominated precursors and cyclization agents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is crucial for scaling up the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxepinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxepino[3,4-b]pyridines and their derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which 3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Similar in structure but lacks the bromine atom and oxepine ring.
1H-pyrazolo[3,4-b]pyridine: Shares the pyridine ring but has different substituents and ring systems.
Uniqueness
3-Bromo-6,7-dihydrooxepino[3,4-b]pyridin-9(5H)-one is unique due to its specific combination of a bromine atom and an oxepine ring fused to a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C9H8BrNO2 |
---|---|
Molekulargewicht |
242.07 g/mol |
IUPAC-Name |
3-bromo-6,7-dihydro-5H-oxepino[3,4-b]pyridin-9-one |
InChI |
InChI=1S/C9H8BrNO2/c10-7-4-6-2-1-3-13-9(12)8(6)11-5-7/h4-5H,1-3H2 |
InChI-Schlüssel |
AKLJANYBONZDSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=O)OC1)N=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.